Ethyl 2,4-diaminopyrimidine-5-carboxylate
CAS No.: 15400-54-1
Cat. No.: VC21046624
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15400-54-1 |
|---|---|
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | ethyl 2,4-diaminopyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C7H10N4O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H4,8,9,10,11) |
| Standard InChI Key | MANFWSKJPOXKJZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1N)N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1N)N |
Introduction
Chemical Identity and Structure
Ethyl 2,4-diaminopyrimidine-5-carboxylate belongs to the class of pyrimidine derivatives, specifically the 2,4-diaminopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Basic Chemical Information
The compound is characterized by its molecular formula C₇H₁₀N₄O₂ and a molecular weight of 182.18 g/mol. It features a pyrimidine ring with two amino groups (-NH₂) at positions 2 and 4, and an ethyl carboxylate group at position 5 .
Table 1: Chemical Identifiers and Properties of Ethyl 2,4-diaminopyrimidine-5-carboxylate
| Property | Value |
|---|---|
| CAS Number | 15400-54-1 |
| Molecular Formula | C₇H₁₀N₄O₂ |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | ethyl 2,4-diaminopyrimidine-5-carboxylate |
| InChI | InChI=1S/C7H10N4O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H4,8,9,10,11) |
| InChIKey | MANFWSKJPOXKJZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N)N=C1N |
The structural characteristics of this compound contribute significantly to its chemical reactivity and biological activity. The pyrimidine ring provides a rigid scaffold, while the amino groups serve as hydrogen bond donors and nucleophilic centers. The ethyl ester group introduces additional functionality that can undergo various transformations, making it valuable in synthetic chemistry .
Structural Features and Conformation
The 2,4-diaminopyrimidine core of the molecule is particularly significant as it appears in several clinically important drugs, including antimalarials like pyrimethamine and antibiotics like trimethoprim. This structural motif is known to interact with specific binding sites in target enzymes, particularly dihydrofolate reductase (DHFR) .
Research has shown that the 2,4-diaminopyrimidine ring can provide two distinct binding sites:
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The C2-NH₂/N1 site
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The C2-NH₂/N3/C4-NH₂ site
These binding sites can interact with various coformers through hydrogen bonding patterns, contributing to the compound's ability to form complexes with biological macromolecules and other chemical entities .
Synthesis Methods
The synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler pyrimidine derivatives. Several synthetic routes have been reported in the literature.
Common Synthetic Routes
One of the most common approaches to synthesizing Ethyl 2,4-diaminopyrimidine-5-carboxylate involves the reaction of guanidine hydrochloride with malononitrile, followed by subsequent steps to introduce the ethyl ester group. The key steps in this synthetic pathway include:
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Formation of a 2,4-diaminopyrimidine-5-carbonitrile intermediate through the reaction of guanidine hydrochloride with malononitrile
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Conversion of the nitrile group to an ethyl ester through alcoholysis under acidic conditions
Research described in search results indicates a multicomponent synthesis approach for 2,4-diaminopyrimidine-5-carbonitriles that has been adapted for various pyrimidine derivatives. This method involves the reaction of guanidine hydrochloride, malononitrile, and appropriate aldehydes under specific reaction conditions .
Alternative Synthetic Approaches
Another potential synthetic route involves using Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS: 51940-64-8) as a precursor. This approach would require nucleophilic substitution of the chlorine atoms with amino groups:
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Synthesis or procurement of Ethyl 2,4-dichloropyrimidine-5-carboxylate
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Sequential or simultaneous displacement of chlorine atoms with ammonia or other ammonia equivalents under appropriate conditions
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Purification to obtain the desired Ethyl 2,4-diaminopyrimidine-5-carboxylate
The specific reaction conditions, including temperature, solvent, reaction time, and catalyst, significantly influence the yield and purity of the final product .
Table 2: Reported Synthetic Approaches for Ethyl 2,4-diaminopyrimidine-5-carboxylate
Biological Activity
Ethyl 2,4-diaminopyrimidine-5-carboxylate has demonstrated significant biological activity, particularly as an antimalarial agent and enzyme inhibitor.
Antimalarial Activity and DHFR Inhibition
Research indicates that derivatives of Ethyl 2,4-diaminopyrimidine-5-carboxylate exhibit promising inhibitory activity against both wild-type and mutant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Specifically, related compounds such as 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines have shown significant inhibitory activity against P. falciparum dihydrofolate reductase (PfDHFR) in biochemical enzyme assays. These compounds demonstrated inhibition constants (Ki) ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against quadruple mutant PfDHFR .
The mechanism of antimalarial action is primarily attributed to the inhibition of DHFR, an essential enzyme in the folate pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting this enzyme, these compounds disrupt DNA synthesis and cell division in the parasite .
Structure-Activity Relationship Studies
Molecular docking studies and simulations have provided insights into the binding mode of 2,4-diaminopyrimidine derivatives with PfDHFR. These studies indicate that compounds containing the 2,4-diaminopyrimidine scaffold bind with high affinity to the target enzyme, with Induced Fit Docking (IFD) scores comparable to known DHFR inhibitors such as pyrimethamine, cycloguanil, and WR99210 .
Key findings from these studies include:
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The compounds form stable hydrogen bonds with specific residues in the enzyme active site, including Leu164, Ile14, and Asp54
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These hydrogen bonds are preserved for more than 85% of the total simulation time, indicating stable binding
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Additional interactions with residues such as Phe58, Asn108, and Cys15 contribute to binding affinity
These structure-activity relationships provide valuable guidance for the development of more potent and selective DHFR inhibitors based on the 2,4-diaminopyrimidine scaffold .
Comparison with Clinically Used Antimalarials
Ethyl 2,4-diaminopyrimidine-5-carboxylate and its derivatives represent potential candidates for addressing this challenge. While these compounds have shown promising activity against DHFR in enzymatic assays, their efficacy in whole-cell assays against P. falciparum has been more modest, with IC50 values in the micromolar range . This suggests that further optimization of pharmacokinetic properties is necessary to improve cellular penetration and efficacy.
Crystallographic Studies and Molecular Interactions
Crystallographic studies of 2,4-diaminopyrimidine derivatives have provided valuable insights into their molecular interactions and binding properties. These findings have implications for understanding the behavior of Ethyl 2,4-diaminopyrimidine-5-carboxylate in biological systems and crystal engineering applications.
Coformer Interactions
Research on structurally related compounds, such as pyrimethamine and trimethoprim, has revealed interesting patterns in how the 2,4-diaminopyrimidine ring interacts with various coformers. These studies have shown that the same coformer can interact with different binding sites of the 2,4-diaminopyrimidine ring in different compounds .
Key findings from these studies include:
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The 2,4-diaminopyrimidine ring provides two main binding sites: the C-NH₂/N═C/C-NH₂ site and the C-NH₂/N═C site
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Different compounds containing the 2,4-diaminopyrimidine scaffold can exhibit different binding preferences with the same coformer
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Even when interacting at the same site, different compounds can form hydrogen bonding patterns with different graph set notations
These differences in binding behavior are attributed to subtle structural variations that influence the electronic distribution and steric environment around the binding sites .
Hydrogen Bonding Patterns
Hydrogen bonding plays a crucial role in the interactions of 2,4-diaminopyrimidine derivatives with various molecular partners. Crystallographic studies have identified several recurring hydrogen bonding motifs:
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The R²₂(8) motif: A common pattern in carboxylates involving two parallel hydrogen bonds
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Fused R²₁(6) and R¹₂(5) rings: An alternative hydrogen bonding pattern observed in some crystal structures
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Three parallel hydrogen bonds (NH₂···N, N···NH sulfonamide, and NH₂···O═S): A unique pattern observed in some pyrimethamine cocrystals
These hydrogen bonding patterns contribute to the stability of molecular complexes and can influence the biological activity and physicochemical properties of the compounds .
Table 3: Common Hydrogen Bonding Motifs in 2,4-Diaminopyrimidine Derivatives
| Hydrogen Bonding Motif | Description | Occurrence | Significance |
|---|---|---|---|
| R²₂(8) | Two parallel hydrogen bonds forming an 8-membered ring | Common in carboxylates | Contributes to complex stability |
| Fused R²₁(6) and R¹₂(5) rings | Alternative hydrogen bonding pattern | Observed in some trimethoprim salts | Provides different binding geometry |
| Three parallel H-bonds | NH₂···N, N···NH sulfonamide, and NH₂···O═S | In pyrimethamine-sulfamethazine complex | First reported instance of this pattern |
Understanding these hydrogen bonding patterns can guide the design of new derivatives with optimized binding properties for specific targets .
Applications in Research and Industry
Ethyl 2,4-diaminopyrimidine-5-carboxylate has diverse applications spanning pharmaceutical research, agricultural chemistry, and material science.
Pharmaceutical Applications
In pharmaceutical research, this compound serves several important functions:
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Drug Development: Ethyl 2,4-diaminopyrimidine-5-carboxylate functions as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antimalarial agents, anti-cancer drugs, and antibiotics .
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Enzyme Inhibition Studies: The compound provides a valuable scaffold for studying enzyme inhibition mechanisms, especially those related to folate metabolism pathways .
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Structure-Activity Relationship Analysis: By synthesizing and testing derivatives with various modifications, researchers can establish structure-activity relationships that guide the optimization of drug candidates .
Given its activity as a DHFR inhibitor, Ethyl 2,4-diaminopyrimidine-5-carboxylate and its derivatives hold particular promise for treating parasitic diseases such as malaria, especially cases involving drug-resistant strains of P. falciparum .
Agricultural Applications
In agricultural chemistry, Ethyl 2,4-diaminopyrimidine-5-carboxylate contributes to the development of crop protection solutions:
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Herbicide Development: The compound is used in the formulation of herbicides, exploiting its enzyme inhibition properties to target plant-specific metabolic pathways .
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Pesticide Formulation: It serves as a building block for pesticides, contributing to more effective crop protection solutions that can improve yield and reduce environmental impact .
These applications leverage the compound's biological activity against specific enzymatic targets while minimizing impact on non-target organisms.
Research Tools and Diagnostic Applications
Beyond therapeutic and agricultural applications, Ethyl 2,4-diaminopyrimidine-5-carboxylate serves various functions in research:
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Biochemical Studies: The compound is valuable in biochemical research, particularly for investigating metabolic pathways and disease mechanisms .
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Diagnostic Agents: Derivatives of the compound are being explored as potential diagnostic agents in medical imaging, providing clearer visualization of biological processes and improving disease detection .
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Chemical Library Components: As a versatile building block, it contributes to the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.
Material Science Applications
In material science, Ethyl 2,4-diaminopyrimidine-5-carboxylate is being investigated for its properties in polymer chemistry. These investigations aim to develop new materials with enhanced performance characteristics for various industrial applications .
The compound's ability to form specific hydrogen bonding patterns makes it potentially useful in crystal engineering and the development of supramolecular assemblies with tailored properties .
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of Ethyl 2,4-diaminopyrimidine-5-carboxylate, it is instructive to compare it with structurally related compounds.
Structural Analogs
Table 4: Comparison of Ethyl 2,4-diaminopyrimidine-5-carboxylate with Structural Analogs
The comparison reveals that Ethyl 2,4-diaminopyrimidine-5-carboxylate occupies a middle ground between simpler synthetic precursors and more complex bioactive molecules. Its ester group provides a handle for further functionalization, making it valuable as a synthetic intermediate in the preparation of more complex molecules with tailored properties.
Structure-Property Relationships
The specific structural features of Ethyl 2,4-diaminopyrimidine-5-carboxylate influence its physicochemical and biological properties:
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Amino Groups: The two amino groups at positions 2 and 4 serve as hydrogen bond donors and contribute to the compound's ability to interact with enzyme active sites, particularly DHFR .
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Pyrimidine Ring: The heterocyclic core provides rigidity and specific geometry to the molecule, positioning the functional groups for optimal interactions with biological targets .
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Ethyl Ester: This group influences the compound's lipophilicity, solubility, and membrane permeability. It also provides a site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transamidation to form amide derivatives.
Understanding these structure-property relationships is essential for the rational design of derivatives with improved biological activity and pharmacokinetic properties.
Future Research Directions
Based on the current understanding of Ethyl 2,4-diaminopyrimidine-5-carboxylate and its applications, several promising research directions emerge.
Optimization of Antimalarial Activity
While derivatives of Ethyl 2,4-diaminopyrimidine-5-carboxylate have shown promising activity against DHFR in enzymatic assays, their efficacy in whole-cell assays has been more modest . Future research could focus on:
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Enhancing cellular penetration through structural modifications
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Improving selectivity for parasitic DHFR over human DHFR
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Addressing potential resistance mechanisms through the design of dual-action compounds
These approaches could lead to the development of more effective antimalarial agents, particularly for combating drug-resistant strains of P. falciparum.
Exploration of Other Therapeutic Applications
Beyond antimalarial activity, the 2,4-diaminopyrimidine scaffold has potential applications in other therapeutic areas:
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Anti-cancer therapy, targeting enzymes involved in nucleotide metabolism
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Antimicrobial therapy, exploiting differences in folate metabolism between humans and microorganisms
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Anti-inflammatory agents, based on the modulation of specific enzymatic pathways
Systematic screening of Ethyl 2,4-diaminopyrimidine-5-carboxylate derivatives against various biological targets could uncover new therapeutic applications .
Development of Novel Synthetic Methods
The development of more efficient and sustainable synthetic methods for Ethyl 2,4-diaminopyrimidine-5-carboxylate and its derivatives represents another important research direction. This could include:
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Green chemistry approaches with reduced environmental impact
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Catalytic methods for more selective transformations
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Continuous flow processes for scalable production
Advances in synthetic methodology would facilitate the preparation of diverse derivatives for structure-activity relationship studies and drug development.
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